molecular formula C19H26N2O2 B14688457 Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate CAS No. 29473-85-6

Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate

Cat. No.: B14688457
CAS No.: 29473-85-6
M. Wt: 314.4 g/mol
InChI Key: QYNFRIYTQNQQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene ring, a dimethylamino group, and a carbamate functional group. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with dimethylamine and ethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product. Quality control measures are implemented to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (4-(dimethylamino)-2-(naphthalen-1-yl)butyl)carbamate can be compared with other similar compounds, such as:

    3-(Dimethylamino)-1-(1-naphthyl)-1-propanone: Shares a similar naphthalene ring and dimethylamino group but differs in the functional groups attached to the carbon chain.

    3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride: Similar structure but exists as a hydrochloride salt, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

29473-85-6

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

ethyl N-[4-(dimethylamino)-2-naphthalen-1-ylbutyl]carbamate

InChI

InChI=1S/C19H26N2O2/c1-4-23-19(22)20-14-16(12-13-21(2)3)18-11-7-9-15-8-5-6-10-17(15)18/h5-11,16H,4,12-14H2,1-3H3,(H,20,22)

InChI Key

QYNFRIYTQNQQGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC(CCN(C)C)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.